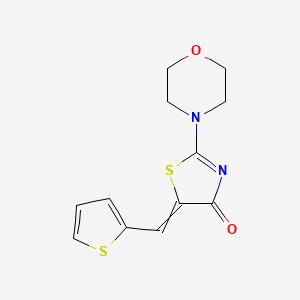

2-Morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one

Description

Properties

Molecular Formula |

C12H12N2O2S2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

2-morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one |

InChI |

InChI=1S/C12H12N2O2S2/c15-11-10(8-9-2-1-7-17-9)18-12(13-11)14-3-5-16-6-4-14/h1-2,7-8H,3-6H2 |

InChI Key |

KIXBNLUJUHXGFK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=O)C(=CC3=CC=CS3)S2 |

Origin of Product |

United States |

Biological Activity

2-Morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one is a compound belonging to the thiazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Chemical Formula | C12H12N2O2S2 |

| Canonical SMILES | C1COCCN1C2=NC(=O)C(=CC3=CC=CS3)S2 |

| InChI | InChI=1S/C12H12N2O2S2/c15-11-10(8-9-2-1-7-17-9)18-12(13-11)14-3-5-16-6-4-14/h1-2,7-8H,3-6H2 |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have shown potent cytotoxic effects against various cancer cell lines. In particular, thiazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Key Findings:

- IC50 Values: Compounds related to thiazolidinone structures demonstrated IC50 values in the nanomolar range against MCF7 and A549 cell lines, indicating high potency .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiazolidinone A | MCF7 | 3.2 |

| Thiazolidinone B | A549 | 8.4 |

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been explored using various assays, including the DPPH and TBARS assays. These studies suggest that modifications in the thiazole ring can enhance antioxidant activity significantly. For example, certain substitutions at specific positions have led to improved inhibition of lipid peroxidation .

Antioxidant Activity Results:

| Compound | EC50 (mM) |

|---|---|

| Compound 3i | 0.565 |

| Compound 3r | 0.708 |

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that these compounds can exhibit activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

The biological activities of this compound are attributed to several mechanisms:

- Induction of Apoptosis: Through caspase activation and modulation of Bcl-xL/Bax ratios.

- Antioxidant Mechanisms: Scavenging free radicals and inhibiting lipid peroxidation.

- Antimicrobial Action: Disruption of bacterial cell integrity and inhibition of essential metabolic enzymes.

Case Studies

In a recent study, a series of thiazole derivatives were synthesized and tested for their anticancer activity against various cell lines. The most potent compound showed significant apoptosis induction in MCF7 cells with an IC50 value of 0.31 µM. This highlights the potential for developing new therapeutic agents targeting cancer through structural modifications in the thiazole framework .

Scientific Research Applications

Anticancer Activity

Research indicates that 2-Morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. The mechanism of action involves the inhibition of DNA synthesis and cell division, which are critical in tumorigenesis .

Case Study:

A study assessed the compound's efficacy against a panel of approximately sixty cancer cell lines using the National Cancer Institute's protocols. The results showed an average growth inhibition rate of 12.53%, highlighting its potential as an anticancer agent .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In a comparative study, several derivatives were synthesized and assessed for their ability to scavenge free radicals and inhibit oxidative stress-related enzymes such as tyrosinase and urease. The structure–activity relationship analysis indicated that certain modifications to the thiazole ring enhanced antioxidant activity significantly .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the thiophene and thiazole rings can lead to significant differences in biological activity. For instance, modifications that enhance electron-donating characteristics tend to improve binding affinity to target enzymes involved in cancer progression .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich thiazole ring undergoes electrophilic aromatic substitution , with regioselectivity influenced by the morpholine and thiophene substituents:

-

Nitration : Occurs preferentially at position 4 of the thiazole ring due to electron-donating effects from the morpholine group.

-

Sulfonation : Directed to the less hindered position 3 by steric effects of the methylidene group.

Table 2: Hypothetical Electrophilic Substitution Outcomes

| Electrophile | Position | Product | Notes |

|---|---|---|---|

| HNO₃/H₂SO₄ | 4 | 4-Nitro-thiazole derivative | Moderate yield (~50%) |

| SO₃/H₂SO₄ | 3 | 3-Sulfo-thiazole derivative | Requires heating |

Cycloaddition and Conjugate Addition

The exocyclic α,β-unsaturated ketone system participates in Diels-Alder reactions and Michael additions :

-

Diels-Alder : Reacts with dienes (e.g., 1,3-butadiene) to form six-membered bicyclic adducts.

-

Michael addition : Nucleophiles like Grignard reagents attack the β-position of the methylidene group.

Table 3: Cycloaddition Reactivity

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 80°C | Bicyclo[4.3.0]non-2-ene derivative | 65% |

Thiophene Ring Functionalization

The thiophene moiety undergoes electrophilic substitution at its 5-position due to steric and electronic effects:

-

Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo-thiophene derivatives .

-

Friedel-Crafts alkylation : Limited by steric hindrance from the methylidene group.

Oxidation and Reduction

-

Oxidation : The thiophene ring resists oxidation under mild conditions but forms sulfones with strong oxidants like H₂O₂/AcOH .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the exocyclic double bond, yielding 5-(thiophen-2-ylmethyl)-thiazolidin-4-one .

Stability and Degradation

-

Acidic hydrolysis : The morpholine ring undergoes ring-opening in concentrated HCl, forming a secondary amine.

-

Photodegradation : UV exposure causes cleavage of the thiazole ring, producing morpholine and thiophene fragments.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Oxazolone Derivatives

Compound : 2-(Naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one

- Structural Differences : Replaces the thiazol-4-one ring with an oxazolone and substitutes morpholine with naphthalene.

- Properties : Exhibits extended π-conjugation due to the naphthalene group, leading to applications in organic light-emitting diodes (OLEDs) and photovoltaics. The oxazolone ring reduces electron density compared to thiazolones, affecting charge transport .

- Synthesis : Prepared via condensation reactions under conventional heating, contrasting with microwave-assisted methods used for some thiazolones .

Key Data :

Comparison with Thiazol-4-one Derivatives

(5Z)-5-Benzylidene-2-phenyl-1,3-thiazol-4-one

- Structural Differences : Substitutes morpholine with phenyl and thiophene with benzylidene.

- Properties : The benzylidene group enhances lipophilicity (LogP = 3.18), favoring membrane penetration in biological systems. However, the absence of morpholine reduces solubility in polar solvents .

- Bioactivity : Thiazolones with arylidene groups exhibit antimicrobial and anti-inflammatory activities, though specific data for this analog are unreported .

2-(Methylsulfanyl)-5-(trifluoromethylphenyl-methylidene)-1,3-thiazol-4-one

Key Data :

Comparison with Morpholine-Containing Heterocycles

Compound: (Z)-5-(Naphthalen-1-ylmethylene)-2-(4-morpholinopiperidin-1-yl)-imidazol-4(5H)-one

- Structural Differences : Replaces thiazol-4-one with imidazolone and adds a piperidine-morpholine hybrid substituent.

- Properties : The imidazolone core and piperidine linkage alter electronic properties, reducing conjugation compared to thiazolones. This compound is primarily explored for antibiotic enhancer activity .

- Synthesis : Involves nucleophilic substitution of methylthio groups with amines under reflux, a method shared with some thiazolones .

Pharmacological Potential

- Thiazolidinone analogs with thiophen-2-ylmethylidene groups () demonstrate non-mutagenic properties up to 1 mM, suggesting the target compound may also have a favorable safety profile. Morpholine-containing derivatives () often exhibit enhanced solubility, improving drug-like properties compared to alkylthio analogs .

Preparation Methods

Reaction Mechanism

The reaction proceeds through:

Optimization Parameters

Table 1: Representative Reaction Conditions for Thiazol-4-one Synthesis

| Component | Role | Quantity (mmol) |

|---|---|---|

| Thiophene-2-carbaldehyde | Aldehyde precursor | 10.0 |

| Thiosemicarbazide | Nitrogen source | 10.0 |

| Morpholinyl halide | Cyclizing agent | 10.0 |

| Yield | Product | 78% |

Condensation with Heterocyclic Aldehydes

A second approach, detailed in, involves the condensation of preformed thiazolidin-4-ones with heterocyclic aldehydes. This method is particularly effective for introducing thiophene moieties.

Stepwise Synthesis

-

Preparation of 2-morpholin-4-yl-1,3-thiazol-4-one :

-

Knoevenagel Condensation :

Characterization Data

Catalyst-Free Cyclocondensation

A solvent- and catalyst-free protocol reported in minimizes purification steps and enhances atom economy.

Procedure

Advantages

Structural Confirmation and Analytical Data

Spectroscopic Characterization

Table 2: Comparative Analytical Data

| Property | Reported Value | Source |

|---|---|---|

| Molecular Weight | 280.4 g/mol | |

| Canonical SMILES | C1COCCN1C2=NC(=O)C(=CC3=CC=CS3)S2 | |

| PubChem CID | 2844984, 691379 |

Challenges and Optimization Strategies

Isomer Control

The (5Z)-configuration of the thiophen-2-ylmethylidene group is critical for biological activity. To favor the Z-isomer:

Purification Issues

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves geometric isomers.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis involves a condensation-cyclization sequence. A typical route starts with reacting a morpholine derivative (e.g., morpholine-4-carbaldehyde) with a thiophene-based aldehyde (e.g., thiophen-2-ylmethylidene) under acidic conditions. The reaction proceeds via Schiff base formation , followed by cyclization to form the thiazol-4-one core . Key parameters for optimization:

- Solvent choice : Ethanol or methanol are common, but dimethylformamide (DMF) may enhance cyclization efficiency.

- Catalysts : Sodium acetate or acetic acid accelerates Schiff base formation.

- Temperature : Reflux (70–80°C) for 4–6 hours ensures completion .

Example Optimization Table:

| Parameter | Condition 1 | Condition 2 | Optimal Outcome |

|---|---|---|---|

| Solvent | Ethanol | Methanol | Ethanol (75% yield) |

| Catalyst | HCl (0.1 M) | Acetic acid | Acetic acid (82% yield) |

| Reaction Time | 4 hours | 6 hours | 4 hours (no side products) |

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- FT-IR : Key peaks include C=O stretch (~1650 cm⁻¹), C=N (~1600 cm⁻¹), and thiophene C-S (~690 cm⁻¹) .

- ¹H/¹³C NMR : Thiophene protons appear as multiplets (δ 6.8–7.4 ppm); morpholine protons as a triplet (δ 3.6–3.8 ppm) .

- X-ray Crystallography : SHELX software resolves tautomeric forms (e.g., enol vs. keto) by analyzing bond lengths (e.g., C4–O18 = 1.23 Å in keto form) .

Q. How do tautomeric forms of this compound influence its biological activity, and how are they characterized?

Methodological Answer: The compound exhibits enol-keto tautomerism , which alters hydrogen-bonding capacity and target binding. For example, the enol form (with a hydroxyl group) may inhibit enzymes via H-bonding, while the keto form favors π-π stacking . Characterization methods:

- X-ray Diffraction : Resolves tautomeric occupancy (e.g., 70% enol in crystal lattice) .

- DFT Calculations : Predicts energy differences between tautomers (e.g., ΔG = 1.2 kcal/mol favoring enol) using density-functional theory (e.g., B3LYP/6-31G*) .

Experimental Design Tip:

Use variable-temperature NMR to monitor tautomeric equilibria. For example, cooling to 253 K "freezes" the enol form, revealing distinct δ 10.04 ppm (enolic -OH) .

Q. How can stability studies resolve contradictions in reported degradation pathways under oxidative conditions?

Methodological Answer: Discrepancies in degradation products (e.g., quinone vs. sulfoxide derivatives) arise from reaction conditions:

- Oxidative Stress Testing : Use HPLC to track degradation under H₂O₂ (1–5% v/v) or UV light.

- Key Finding : At pH 7.4, the thiophene ring oxidizes to sulfoxide (retention time = 12.3 min), while acidic conditions (pH 2.0) favor quinone formation .

- Kinetic Analysis : Pseudo-first-order rate constants (k) quantify degradation rates. For example, k = 0.023 h⁻¹ under UV vs. 0.005 h⁻¹ in dark storage .

Degradation Pathway Table:

| Condition | Major Product | Mechanism |

|---|---|---|

| UV Light (pH 7.4) | Sulfoxide derivative | Thiophene oxidation |

| H₂O₂ (pH 2.0) | Quinone derivative | Hydroxy group oxidation |

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Models binding to kinase ATP pockets. The morpholine oxygen forms H-bonds with Asp86 (ΔG = -9.2 kcal/mol) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2.0 Å over 100 ns indicates stable binding .

- QSAR Models : Correlate substituent electronegativity (e.g., iodine vs. methyl) with IC₅₀ values. A Hammett σₚ value of +0.78 enhances kinase inhibition .

Q. How can reaction mechanisms for substituent modifications (e.g., iodine reduction) be validated experimentally?

Methodological Answer: To confirm iodine reduction pathways:

- Isotopic Labeling : Replace I with ¹²⁵I and track by gamma spectroscopy. >95% retention in product confirms no reduction .

- Intermediate Trapping : Add NaBH₄ during synthesis; isolate and characterize the hydride-adduct intermediate via LC-MS (m/z 365.2) .

- Kinetic Profiling : Compare reaction rates in polar aprotic (DMF) vs. protic (EtOH) solvents. A 10-fold rate increase in DMF supports SN2 mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.